Cas no 2171211-10-0 ((2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid)

(2R)-2-Amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring a pyrazole ring substitution. Its structural uniqueness, combining a polar amino acid backbone with a halogenated heterocyclic moiety, makes it valuable in medicinal chemistry and drug development. The (2R)-configuration ensures stereochemical precision, which is critical for biological activity studies. The 5-chloro-1-methylpyrazole group enhances metabolic stability and binding affinity in target interactions. This compound serves as a versatile intermediate for synthesizing peptidomimetics or enzyme inhibitors, particularly in neurological and antimicrobial research. Its high purity and well-defined stereochemistry support reproducible results in structure-activity relationship (SAR) studies.
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid structure
2171211-10-0 structure
Product name:(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
CAS No:2171211-10-0
MF:C7H10ClN3O2
MW:203.626200199127
CID:6432428
PubChem ID:165520211

(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
    • EN300-1298358
    • 2171211-10-0
    • Inchi: 1S/C7H10ClN3O2/c1-11-6(8)3-4(10-11)2-5(9)7(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m1/s1
    • InChI Key: GSZXTRFOXCLXFU-RXMQYKEDSA-N
    • SMILES: ClC1=CC(C[C@H](C(=O)O)N)=NN1C

Computed Properties

  • Exact Mass: 203.0461543g/mol
  • Monoisotopic Mass: 203.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 81.1Ų

(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1298358-0.25g
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
2171211-10-0
0.25g
$1300.0 2023-06-06
Enamine
EN300-1298358-1.0g
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
2171211-10-0
1g
$1414.0 2023-06-06
Enamine
EN300-1298358-250mg
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
2171211-10-0
250mg
$1038.0 2023-09-30
Enamine
EN300-1298358-5.0g
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
2171211-10-0
5g
$4102.0 2023-06-06
Enamine
EN300-1298358-0.05g
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
2171211-10-0
0.05g
$1188.0 2023-06-06
Enamine
EN300-1298358-5000mg
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
2171211-10-0
5000mg
$3273.0 2023-09-30
Enamine
EN300-1298358-50mg
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
2171211-10-0
50mg
$948.0 2023-09-30
Enamine
EN300-1298358-0.1g
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
2171211-10-0
0.1g
$1244.0 2023-06-06
Enamine
EN300-1298358-1000mg
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
2171211-10-0
1000mg
$1129.0 2023-09-30
Enamine
EN300-1298358-500mg
(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
2171211-10-0
500mg
$1084.0 2023-09-30

Additional information on (2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid

(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid (CAS No. 2171211-10-0): An Overview

(2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid (CAS No. 2171211-10-0) is a synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a chiral molecule with a unique structure that includes a 5-chloro-1-methyl-1H-pyrazol-3-yl substituent on the propanoic acid backbone. The presence of the chiral center at the α-position (denoted by the (2R) configuration) imparts specific stereochemical properties that are crucial for its biological activity and potential therapeutic applications.

The synthesis of (2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid involves several sophisticated organic reactions, including asymmetric synthesis techniques to ensure the correct stereochemistry. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of this process, making it more feasible for large-scale production. The compound's structure is characterized by a combination of aromatic and heterocyclic functionalities, which contribute to its unique chemical and biological properties.

In terms of its biological activity, (2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid has been studied for its potential as a modulator of various biological pathways. One of the key areas of interest is its interaction with neurotransmitter systems, particularly as an agonist or antagonist of specific receptors. Research has shown that this compound can selectively bind to certain receptors, modulating their activity and potentially influencing neurotransmission processes.

Recent studies have also explored the potential therapeutic applications of (2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid. For instance, it has been investigated for its anti-inflammatory properties and its ability to inhibit certain enzymes involved in inflammatory responses. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary studies have suggested that this compound may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of (2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid have also been studied in detail. Its solubility, stability, and bioavailability are important factors that determine its suitability for pharmaceutical development. Research has shown that this compound exhibits good solubility in aqueous solutions and moderate stability under physiological conditions. These properties make it a viable candidate for oral administration, although further optimization may be necessary to enhance its bioavailability.

In the context of drug discovery and development, (2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid has been evaluated in various preclinical models to assess its safety and efficacy. Animal studies have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse side effects. These findings are encouraging and support further clinical evaluation.

Clinical trials are currently underway to evaluate the safety and efficacy of (2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid in human subjects. Early-phase trials have shown promising results, with the compound demonstrating favorable pharmacokinetic profiles and preliminary evidence of therapeutic benefit in targeted patient populations. These trials are crucial for determining the optimal dosing regimens and identifying any potential safety concerns before advancing to larger-scale clinical studies.

Beyond its therapeutic applications, (2R)-2-amino-3-(5-chloro-1-methyl-1H-pyrazol-3-y l)propanoic acid has also been explored as a tool compound in academic research. Its unique structure and biological activity make it a valuable reagent for studying receptor-ligand interactions and signaling pathways. Researchers have used this compound to gain insights into the mechanisms underlying various physiological processes and diseases, contributing to a deeper understanding of these complex systems.

In conclusion, (2R)-2-amino -3-(5-chloro - 1 -methyl - 1 H - pyrazol - 3 - yl ) propan oic aci d strong > (CAS No . 2 17 0 0 ) represents a promising molecule with diverse applications in medicinal chemistry , pharmaceutical research , and academic studies . Its unique structural features , combined with its potential therapeutic benefits , make it an exciting area of ongoing investigation . As research continues to advance , it is likely that new insights and applications will emerge , further solidifying the importance of this compound in the field . p >

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